![molecular formula C12H12O3S B14554128 1-(Benzenesulfonyl)bicyclo[3.1.0]hexan-2-one CAS No. 61698-59-7](/img/structure/B14554128.png)
1-(Benzenesulfonyl)bicyclo[3.1.0]hexan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Benzenesulfonyl)bicyclo[310]hexan-2-one is a unique organic compound characterized by its bicyclic structureThe bicyclo[3.1.0]hexane scaffold is a prevalent motif in natural products and synthetic bioactive compounds, making it a valuable target for chemical research .
Preparation Methods
The synthesis of 1-(Benzenesulfonyl)bicyclo[3.1.0]hexan-2-one typically involves the annulation of cyclopropenes with aminocyclopropanes. This method employs either an organic or an iridium photoredox catalyst under blue LED irradiation to achieve good yields . The reaction is highly diastereoselective, especially when using difluorocyclopropenes with a removable substituent on the cyclopropylaniline . This synthetic route is efficient and grants access to highly valuable bicyclic scaffolds with three contiguous stereocenters .
Chemical Reactions Analysis
1-(Benzenesulfonyl)bicyclo[3.1.0]hexan-2-one undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using common reducing agents, although specific conditions for this compound are less documented.
Substitution: The compound can undergo substitution reactions, particularly at the sulfonyl group, using nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation typically yields sulfonyl derivatives, while substitution can introduce various functional groups at the sulfonyl position .
Scientific Research Applications
1-(Benzenesulfonyl)bicyclo[3.1.0]hexan-2-one has several scientific research applications:
Mechanism of Action
The mechanism by which 1-(Benzenesulfonyl)bicyclo[3.1.0]hexan-2-one exerts its effects involves its interaction with molecular targets through its bicyclic structure. The high ring strain and unique stereochemistry of the compound allow it to engage in specific interactions with enzymes and receptors, potentially modulating their activity . The exact molecular pathways involved depend on the specific application and target of the compound .
Comparison with Similar Compounds
1-(Benzenesulfonyl)bicyclo[3.1.0]hexan-2-one can be compared with other bicyclic compounds such as:
Bicyclo[2.1.1]hexanes: These compounds are also valuable in medicinal chemistry and serve as bioisosteres for phenyl rings.
Bicyclo[3.1.0]hexan-2-one derivatives: Various derivatives of this compound, such as those with different substituents at the sulfonyl position, exhibit unique reactivity and bioactivity profiles.
Cyclopropyl derivatives: Compounds with cyclopropyl groups share some structural similarities and reactivity patterns with this compound.
These comparisons highlight the uniqueness of 1-(Benzenesulfonyl)bicyclo[31
Properties
CAS No. |
61698-59-7 |
|---|---|
Molecular Formula |
C12H12O3S |
Molecular Weight |
236.29 g/mol |
IUPAC Name |
1-(benzenesulfonyl)bicyclo[3.1.0]hexan-2-one |
InChI |
InChI=1S/C12H12O3S/c13-11-7-6-9-8-12(9,11)16(14,15)10-4-2-1-3-5-10/h1-5,9H,6-8H2 |
InChI Key |
XJBBOFICFPLANE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C2(C1C2)S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(6aR,11bR)-5-Methyl-5,6a,7,11b-tetrahydro-6H-indolo[2,3-c]quinolin-6-one](/img/structure/B14554060.png)
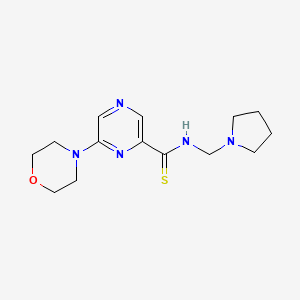
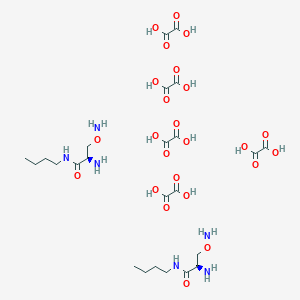
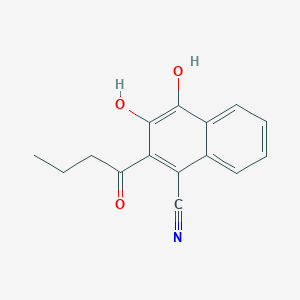
![2-{[(1,2,3,4-Tetrahydro-1,4-methanonaphthalen-6-yl)oxy]methyl}oxirane](/img/structure/B14554070.png)
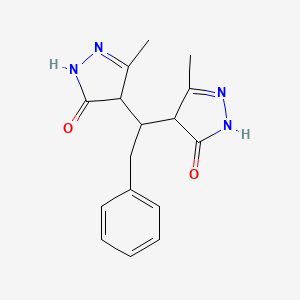

![3-(2,4-Difluorophenyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B14554081.png)
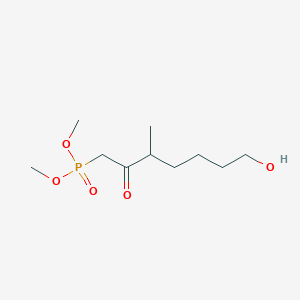
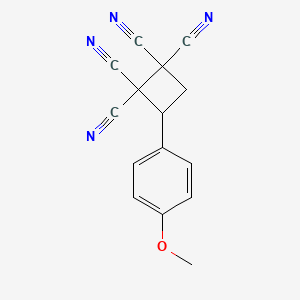
![4,6-Bis[(6-methylnaphthalen-2-yl)methyl]benzene-1,3-dicarbonitrile](/img/structure/B14554100.png)
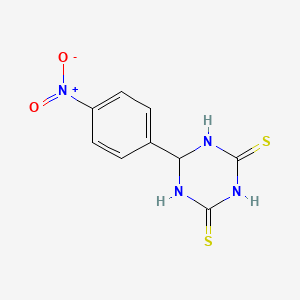
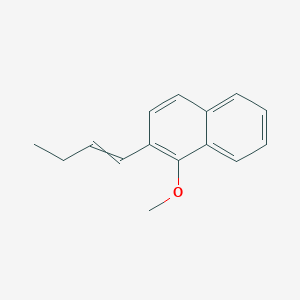
![N-Cyclohexyl-N-[(oxo-lambda~4~-sulfanylidene)(phenyl)methyl]cyclohexanamine](/img/structure/B14554115.png)
